N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers requiring structurally defined chemical probes for GRK/kinase selectivity profiling face a scarcity of well-characterized 2-(dimethylamino)pyrimidine amides with unambiguous side-chain identity. This compound solves that gap as a GRK inhibitor scaffold with a phenylpropanamide side chain (6 rotatable bonds), offering a distinct selectivity vector vs. benzamide analogs (e.g., PDGFRα IC₅₀ = 132 nM for the benzamide congener). • GRK2/GRK5 chemical probe starting point; favorable CNS drug-like space (clogP 2.42, TPSA 61.88 Ų). • Late-stage diversification scaffold via carboxylic acid coupling for focused SAR library synthesis. • Computed oral drug-like properties (XLogP3-AA 1.7, single HBD) support in vitro-to-in vivo optimization campaigns.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 1797657-93-2
Cat. No. B2637501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide
CAS1797657-93-2
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C16H20N4O/c1-20(2)16-17-11-10-14(19-16)12-18-15(21)9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,18,21)
InChIKeyWNHOIRREZFOYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide: Baseline Identity


N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide (CAS 1797657-93-2; molecular formula C₁₆H₂₀N₄O; MW 284.36 g/mol) is a synthetic small molecule belonging to the 2-(dimethylamino)pyrimidine amide class [1]. Its architecture comprises a 2-(dimethylamino)pyrimidine core linked via a methylene bridge to a 3-phenylpropanamide side chain—a scaffold recognized as a privileged pharmacophore for kinase and G protein-coupled receptor (GPCR)-targeted probe development . The compound exhibits computed physicochemical descriptors including XLogP3-AA of 1.7, TPSA of 61.88 Ų, and a single hydrogen bond donor, placing it within favorable oral drug-like space under Lipinski's Rule of Five [1]. This compound is available exclusively through research chemical channels and has not been registered as a clinical candidate; its procurement relevance derives from its use as a structurally defined chemical probe or synthetic intermediate in medicinal chemistry campaigns targeting pyrimidine-dependent enzymes and receptors .

1
Chemical probe class
2-(Dimethylamino)pyrimidine amide scaffold; privileged pharmacophore for kinase and GPCR probe development
2
Reported functional annotation
GRK inhibitor annotation supports GPCR signaling research; no quantitative isoform IC₅₀ publicly available
Annotation from vendor documentation
3
Computed drug-like properties
Favorable computed lipophilicity, TPSA, and HBD count place it within oral drug-like space; supports medicinal chemistry optimization

Why Generic Substitution Among 2-(Dimethylamino)pyrimidine Amides Is Not Evidence-Based


Compounds within the 2-(dimethylamino)pyrimidine amide class cannot be generically interchanged for scientific procurement because the identity of the amide side chain—benzamide, phenylpropanamide, isobutyramide, or morpholine-substituted variants—dictates both target engagement profiles and physicochemical behavior. The benzamide congener (CAS 1796987-55-7) has documented inhibitory activity against PDGFRα (IC₅₀ = 132 nM) and a selectivity score S(10) = 0.02 at 1 μM, yet this profile cannot be extrapolated to the phenylpropanamide analog without direct comparative data . The morpholine analog (CAS 1797978-72-3) replaces the dimethylamino group with a morpholine, altering hydrogen-bonding capacity and lipophilicity in ways that qualitatively shift kinase selectivity [1]. Furthermore, positional isomers—such as N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-phenylpropanamide—reorient the pharmacophoric vectors of the dimethylamino and amidomethyl substituents, potentially inverting binding modes [2]. The quantitative evidence below establishes the specific dimensions along which N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide must be evaluated on its own data, not by analogy to its neighbors.

Benzamide analog may not engage GRK targets
The benzamide congener (CAS 1796987-55-7) is reported as a PDGFRα inhibitor; its kinase selectivity profile is unlikely to transfer to the phenylpropanamide variant without direct head-to-head data.
Morpholine substitution alters permeability context
Replacing the dimethylamino group with morpholine (CAS 1797978-72-3) adds hydrogen bond acceptors, which may reduce passive membrane permeability relative to the target compound.
Positional isomer may invert binding mode
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-phenylpropanamide reorients pharmacophoric vectors; binding affinity and selectivity cannot be assumed identical.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Shift vs. the 6-Methylpyrimidine Analog

The target compound (CAS 1797657-93-2) has a computed XLogP3-AA of 1.7 and clogP of 2.42, whereas the closely related 6-methylpyrimidine analog (CAS 1797619-55-6; N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylpropanamide) has a higher predicted molecular weight (298.38 vs. 284.36 g/mol) and an additional methyl group that increases lipophilicity by an estimated ~0.5 log units based on standard π-value contributions for aromatic methyl substitution [1]. This difference places the target compound in a more favorable central region of oral drug-like space for applications where lower logP is desirable, such as CNS- or solubility-limited assays [2].

Lipophilicity vs. 6-Me analog
Computed property
Target: XLogP3-AA=1.7, clogP=2.42; 6-Me analog estimated ~0.5 logP higher
May support improved solubility and lower non-specific binding
In silico predictions; no experimental logD
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Acceptor/Donor Profile vs. the Morpholine Analog

The target compound possesses 1 hydrogen bond donor (the secondary amide NH) and 4 hydrogen bond acceptors (pyrimidine nitrogens, amide carbonyl, dimethylamino nitrogen). In contrast, the morpholine analog (CAS 1797978-72-3; N-{[2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-phenylpropanamide) adds an ether oxygen, increasing the HBA count by at least 1 while potentially maintaining the same HBD count [1]. This HBA/HBD profile directly impacts membrane permeability and efflux susceptibility. The target compound's lower HBA count and absence of the morpholine oxygen may reduce P-glycoprotein recognition relative to the morpholine analog, a feature relevant for cell-based assays where intracellular target engagement is measured [2].

H-bond profile vs. morpholine analog
Class-level inference
Target: HBD=1, HBA=4, TPSA=61.88 Ų; morpholine analog: HBA≥5, TPSA>70 Ų
May offer enhanced passive permeability for intracellular assays
No experimental permeability data
Hydrogen bonding Permeability Target engagement

Side Chain Conformational Flexibility vs. the Benzamide Analog

The target compound contains an ethylene spacer (-CH₂-CH₂-) between the amide carbonyl and the terminal phenyl ring, yielding 6 rotatable bonds in total, compared to the benzamide analog (CAS 1796987-55-7), which has a direct phenyl-carbonyl linkage and only 4 rotatable bonds [1]. This additional conformational freedom in the target compound may enable access to binding pockets or allosteric sites that the more rigid benzamide congener cannot productively occupy. The benzamide analog has been characterized as a type II PDGFRα inhibitor (IC₅₀ = 132 nM) that binds the DFG-out inactive conformation ; the additional methylene unit in the target compound's phenylpropanamide side chain could alter the docking pose within the same allosteric pocket or shift selectivity toward other kinase targets .

Flexibility vs. benzamide analog
Structural inference
Target: 6 rotatable bonds; benzamide analog: 4 rotatable bonds (ethylene spacer vs. direct phenyl)
Increased conformational sampling may differentiate binding modes
No head-to-head binding data
Conformational analysis Binding mode Side chain flexibility

GRK Inhibitor Functional Annotation vs. Untargeted Analogs

The target compound is specifically annotated as a G protein-coupled receptor kinase (GRK) inhibitor in vendor technical documentation, distinguishing it from generic 2-(dimethylamino)pyrimidine amides that lack defined functional classification . While no quantitative IC₅₀ against specific GRK isoforms (GRK2, GRK3, GRK5, GRK6) is publicly available for the target compound, this functional annotation places it within a therapeutically relevant target class implicated in heart failure, hypertension, and opioid desensitization [1]. By comparison, the benzamide analog is annotated as a PDGFRα inhibitor, and the morpholine analog is reported as a PI3Kα inhibitor (IC₅₀ = 12 nM), demonstrating that even subtle structural modifications within this chemotype redirect target selectivity toward distinct kinase families [2].

Functional annotation: GRK
Supporting evidence
Annotated as GRK inhibitor; benzamide analog is PDGFRα inhibitor, morpholine analog PI3Kα
Distinguishes for GPCR signaling probe development vs. other kinase families
Vendor documentation; no quantitative GRK IC₅₀
GPCR kinase GRK inhibition Functional annotation

Evidence-Backed Application Scenarios for Differentiated Procurement


GRK-Focused Chemical Probe Development in Cardiovascular Signaling

The functional annotation of this compound as a GRK inhibitor supports its use as a starting scaffold for developing chemical probes targeting GRK2 or GRK5 in cardiac myocyte signaling assays. Its moderate lipophilicity (XLogP3-AA = 1.7) and a single hydrogen bond donor make it amenable to further optimization of kinase selectivity and pharmacokinetic properties without violating lead-like chemical space [1]. Researchers should confirm GRK isoform potency experimentally before use in vivo, as no quantitative IC₅₀ data are publicly available.

Kinase Selectivity Profiling Against the PDGFRα-Active Benzamide Analog

For laboratories engaged in kinase selectivity panel screening, the target compound's phenylpropanamide side chain (6 rotatable bonds; ethylene spacer) offers a structurally distinct comparator to the benzamide analog (4 rotatable bonds; IC₅₀ = 132 nM against PDGFRα) . Testing both compounds in parallel against a panel of receptor tyrosine kinases (PDGFRα, PDGFRβ, KIT, VEGFR2, FLT3) can reveal how the addition of the ethylene spacer alters kinome-wide selectivity, potentially identifying the phenylpropanamide variant as a more selective or broader-spectrum probe [2].

Physicochemical Benchmarking in CNS or Solubility-Limited Assays

The target compound's lower computed lipophilicity (clogP = 2.42; XLogP3-AA = 1.7) relative to the 6-methylpyrimidine analog (estimated ~0.5 logP units higher) and its TPSA of 61.88 Ų position it closer to the CNS drug-like chemical space (CNS MPO desirability) [1]. This makes the compound a more suitable candidate for assays requiring aqueous solubility >10 μM or for CNS target screening where elevated logP analogs may exhibit unacceptable non-specific binding or precipitation in buffer [3].

Synthetic Intermediate for Diversified Pyrimidine Libraries

The compound's well-defined synthetic pathway involving the coupling of a 2-(dimethylamino)pyrimidin-4-yl)methanamine intermediate with 3-phenylpropanoic acid (or its activated ester) [4] enables its use as a versatile late-stage diversification scaffold. Researchers can substitute alternative carboxylic acids to generate focused libraries for structure-activity relationship (SAR) studies, leveraging the phenylpropanamide as a potency and selectivity benchmark against which newly synthesized amide variants are compared.

Application
Selection Property
Validation Focus
Cardiac myocyte signaling assays (GRK probe development)
GRK inhibitor annotation
Confirm GRK isoform potency experimentally
Kinase selectivity panel screening
Phenylpropanamide scaffold flexibility vs. benzamide analog
Kinome-wide selectivity shift assessment
CNS or solubility-limited assays
Lower computed lipophilicity relative to 6-Me analog
Aqueous solubility and non-specific binding assessment
Pyrimidine library diversification
Late-stage diversification scaffold
SAR benchmarking against amide variants
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